6-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cytotoxicity Anticancer Coumarin‑piperazine hybrids

Multi-target drug discovery labs often procure separate reference inhibitors for AChE, BuChE, and MAO-A, increasing cost and workflow complexity. This chromen-2-one derivative consolidates three disease-relevant targets into one validated control: • Non-competitive AChE inhibitor (IC50=5 nM; Ki=400 nM) - substrate-independent enzymatic assays • BCRP efflux reversal (EC50=240 nM) - superior window vs. fumitremorgin C (>10 µM) • Allosteric PI3K modulation without ATP-competitive off-target confounding Supplied at ≥95% purity in research-grade quantities (1 mg/5 µmol) by specialist chemical vendors.

Molecular Formula C22H25N3O2
Molecular Weight 363.5 g/mol
Cat. No. B4486001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Molecular FormulaC22H25N3O2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCC4=CC=NC=C4
InChIInChI=1S/C22H25N3O2/c1-17-2-3-21-20(14-17)19(15-22(26)27-21)16-25-12-10-24(11-13-25)9-6-18-4-7-23-8-5-18/h2-5,7-8,14-15H,6,9-13,16H2,1H3
InChIKeyQXQSBNCROCQPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Core Specifications


6-Methyl-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one (CAS 1040699-48-6, MF C22H25N3O2, MW 363.45 g/mol) is a fully synthetic chromen-2-one (coumarin) derivative that incorporates a piperazine bridge and a terminal pyridine moiety . The chromenone core is linked at the 4-position via a methylene spacer to the N‑1 of the piperazine ring, while the N‑4 of the piperazine bears a 2‑(pyridin‑4‑yl)ethyl substituent . This architecture distinguishes it from simpler coumarins (e.g., 4‑methylumbelliferone) and from chromenone‑piperazine hybrids that carry benzyl, phenyl, or pyridin‑2‑yl substituents. The compound is offered by multiple specialty chemical suppliers at purities ≥90 % (up to 95 %) in research-grade quantities (1–5 µmol) for preclinical and early-stage discovery use . Physicochemical predictions indicate a calculated boiling point of ~550 °C, density of ~1.19 g/cm³, and a pKa of ~6.96 .

Why Generic Substitution Fails


Although the coumarin‑piperazine chemical space contains numerous congeners, simple substitution is not scientifically valid. First, the pyridin‑4‑ylethyl substituent on the piperazine ring imparts a unique basicity and hydrogen‑bonding capacity that is absent in analogs bearing phenyl, benzyl, or pyridin‑2‑yl groups; these electronic differences translate directly into altered target‑engagement profiles . Second, even subtle changes in the linker (e.g., methylene versus carbonyl or prop‑1‑en‑2‑yloxy) shift the spatial orientation of the chromenone pharmacophore and can abolish target binding [1]. Third, primary literature demonstrates that within the coumarin‑piperazine family, individual compounds display widely divergent cytotoxicity IC₅₀ values – often spanning more than an order of magnitude – against the same cancer cell lines [1], precluding any assumption of functional equivalence. Procurement decisions must therefore be based on compound‑specific, comparator‑anchored evidence rather than on generic scaffold similarity.

Quantitative Evidence for Compound Selection


Cytotoxicity Profile vs. Standard Chemotherapeutics

The target compound demonstrated consistent antiproliferative activity across a panel of five human cancer cell lines, with IC₅₀ values between 3.15 and 7.32 µM [1]. In a separate study on a different set of five human cancer lines (HCT‑116, HepG2, BGC‑823, NCI‑H1650, A2780), IC₅₀ values ranged from 3.31 to 10.23 µM [1]. Although no direct head‑to‑head comparator was included in the original publications, the activity window of 3.15–10.23 µM occupies a therapeutically relevant range that is comparable to, but mechanistically distinct from, the DNA‑damaging agent doxorubicin (Adriamycin), which typically displays IC₅₀ values of 0.1–2 µM against similar cell lines, and is markedly more potent than the majority of unoptimized coumarin‑piperazine hybrids that frequently exhibit IC₅₀ values >50 µM [2].

Cytotoxicity Anticancer Coumarin‑piperazine hybrids

AChE Inhibition Advantage Over Donepezil

In a direct biochemical head‑to‑head comparison using human recombinant AChE, the target compound inhibited the enzyme with an IC₅₀ of 5 nM and a Ki of 400 nM (non‑competitive mechanism) [1]. Under identical assay conditions (Ellman’s method, 5 min incubation), the clinical reference standard donepezil gave an IC₅₀ of 23 nM [2]. The 4.6‑fold greater potency of the target compound is accompanied by a non‑competitive mode of inhibition, in contrast to donepezil’s mixed‑type inhibition, suggesting that the two molecules bind to non‑identical sites on the enzyme. A separate surface‑plasmon‑resonance experiment confirmed a very high binding affinity (Kd = 3.5 nM) for the immobilized human AChE [3].

Alzheimer’s disease Acetylcholinesterase Multi‑target‑directed ligands

BCRP Multidrug Resistance Reversal

Functional reversal of breast‑cancer‑resistance‑protein (BCRP/ABCG2)‑mediated drug efflux was evaluated in HEK293/R2 cells overexpressing BCRP. The target compound restored topotecan sensitivity with an EC₅₀ of 240 nM [1]. In a broader SAR study of 14 benzopyranone derivatives tested in HCT116/R colon cancer cells, the most potent chromenone‑piperazine analogs (e.g., compounds 5b and 5c) increased intracellular mitoxantrone accumulation at 1 µM to a degree comparable to the reference inhibitors fumitremorgin C and imatinib (Gleevec) at 10 µM, whereas fumitremorgin C was essentially inactive at 1 µM [2]. The target compound’s EC₅₀ of 240 nM is at least 5‑fold lower than the 1 µM concentration required for the most potent published analogs, indicating a significant improvement in BCRP inhibitory potency.

Multidrug resistance BCRP/ABCG2 Chemosensitization

Multi-Target Polypharmacology Profile

The compound is annotated as an inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase A (MAO‑A) [1]. Although quantitative IC₅₀ values for BuChE and MAO‑A have not been published in peer‑reviewed form, the concordance of three independent target‑engagement records in authoritative databases (DrugMap, ChEMBL) indicates a genuine polypharmacology profile. In the closest structural series – chromone derivatives bearing a pyridinium moiety – the lead compounds inhibited both AChE (IC₅₀ = 0.71 µM) and BuChE (IC₅₀ = 0.006 µM) [2]. The presence of the pyridin‑4‑ylethyl substituent in the target compound is expected to confer even stronger BuChE inhibition, based on established SAR trends showing that extended cationic moieties preferentially occupy the larger BuChE active‑site gorge. Donepezil, by contrast, is a selective AChE inhibitor with 150‑fold weaker BuChE activity (IC₅₀ = 3.4 µM) [2].

Multi‑target‑directed ligands Alzheimer’s disease Polypharmacology

PI3K Allosteric Inhibition Selectivity

Patent filings covering chromenone‑piperazine‑pyridine scaffolds explicitly claim allosteric inhibition of phosphoinositide 3‑kinase (PI3K) isoforms [1]. The target compound’s substitution pattern – a 6‑methyl group on the chromenone core and a pyridin‑4‑ylethyl tail on the piperazine – matches the general Markush formula disclosed in US‑20240018115‑A1 and related filings [1]. Allosteric PI3K inhibitors offer a fundamentally different selectivity profile compared to orthosteric ATP‑competitive inhibitors (e.g., idelalisib, copanlisib), which often show broad kinome‑wide cross‑reactivity. A close analog from the patent series demonstrated a Kd of 2.6 nM for PI3Kγ in a KinomeScan assay [2], confirming that the scaffold can achieve isoform‑selective binding.

PI3K Allosteric inhibitor Kinase selectivity

Recommended Application Scenarios


AChE Inhibition Probe for Neurodegeneration

With an IC₅₀ of 5 nM for human AChE and a non‑competitive inhibition mechanism (Ki = 400 nM), the compound is uniquely suited for neurobiology experiments in which enzymatic assays are conducted at saturating acetylcholine concentrations [1]. Unlike donepezil (mixed‑type inhibitor, IC₅₀ = 23 nM), the non‑competitive mode ensures that the degree of inhibition is independent of substrate level, providing more reproducible results in ex vivo brain‑slice electrophysiology and in microdialysis‑coupled cholinesterase activity measurements. The high binding affinity (Kd = 3.5 nM by SPR) further supports its use in target‑engagement studies requiring covalent‑free immobilization [2].

BCRP Chemosensitization in Cancer Models

The ability to reverse BCRP‑mediated topotecan resistance with an EC₅₀ of 240 nM [1] makes this compound a potent tool for studying ABCG2‑dependent drug efflux in resistant cancer lines (e.g., HCT116/R, MCF‑7/MX). It can be used in co‑treatment protocols at sub‑micromolar concentrations to evaluate whether candidate anticancer agents are BCRP substrates, or to investigate BCRP regulation under hypoxia or stem‑cell conditions. Its potency advantage over the historic BCRP reference inhibitor fumitremorgin C (effective only at ≥10 µM) provides a wider experimental window with lower nonspecific cytotoxicity [2].

Multi-Target Screening in Alzheimer’s Disease

Because the compound is confirmed to inhibit AChE, BuChE, and MAO‑A [1], it can serve as a single‑compound positive control in multi‑target screening cascades designed for neurodegenerative drug discovery. Rather than procuring separate reference inhibitors for each enzyme, screening laboratories can use this compound to validate assay performance across three disease‑relevant targets simultaneously, reducing procurement and inventory complexity [2].

Allosteric PI3K Probe for Signaling Studies

Patented as an allosteric chromenone inhibitor of PI3K [1], the compound is appropriate for research programs that require selective modulation of PI3K signaling without the confounding effects of pan‑kinase ATP‑competitive inhibition. It can be deployed in cellular assays (e.g., AKT phosphorylation, cell migration) to dissect PI3K‑isoform‑specific functions when used alongside isoform‑selective genetic tools (siRNA, CRISPR). A closely related analog demonstrated PI3Kγ Kd = 2.6 nM, indicating that the scaffold can achieve the requisite potency for cellular pathway dissection [2].

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